N-(furan-2-ylmethyl)-1-(4-methylpyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-1-(4-methylpyrimidin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-(4-methylpyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the furan and pyrimidine rings, and the final coupling reaction to form the carboxamide. Common reagents used in these reactions include furan-2-carboxylic acid, 4-methylpyrimidine, and piperidine derivatives. Reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process may be optimized for cost-effectiveness, scalability, and environmental sustainability. Purification methods such as crystallization, distillation, and chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-(4-methylpyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions may vary depending on the desired product and include specific temperature, pressure, and solvent choices.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the pyrimidine ring may yield dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving piperidine, furan, and pyrimidine rings.
Medicine: As a potential therapeutic agent for targeting specific molecular pathways.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-(4-methylpyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The specific pathways involved may vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(furan-2-ylmethyl)-1-(4-methylpyrimidin-2-yl)piperidine-3-carboxamide include other piperidine carboxamides, furan derivatives, and pyrimidine derivatives. Examples include:
- N-(furan-2-ylmethyl)-1-(4-chloropyrimidin-2-yl)piperidine-3-carboxamide
- N-(furan-2-ylmethyl)-1-(4-methylpyrimidin-2-yl)piperidine-3-carboxylate
- N-(furan-2-ylmethyl)-1-(4-methylpyrimidin-2-yl)piperidine-3-carboxylamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C16H20N4O2 |
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Molecular Weight |
300.36 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methylpyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-12-6-7-17-16(19-12)20-8-2-4-13(11-20)15(21)18-10-14-5-3-9-22-14/h3,5-7,9,13H,2,4,8,10-11H2,1H3,(H,18,21) |
InChI Key |
AAMRLXAKFKTVGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCC(C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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